molecular formula C18H14N2O4S2 B2996060 (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one CAS No. 622351-19-3

(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one

Cat. No. B2996060
CAS RN: 622351-19-3
M. Wt: 386.44
InChI Key: GNAQIMZLQDJUOW-SXGWCWSVSA-N
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Description

The compound appears to contain several functional groups including a nitro group (-NO2), a benzylidene group, and a thioxothiazolidinone group. These groups are common in a variety of organic compounds and can confer a range of properties .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The nitro group is electron-withdrawing and can make the compound susceptible to nucleophilic attack. The thioxothiazolidinone group might undergo reactions typical of other sulfur-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role .

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial potential. Studies have shown that thiazolidinone derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives demonstrated good to moderate activity against bacterial strains, comparable to Ampicillin but lower than Ciprofloxacin. Among these, certain compounds displayed very good and moderate activity against Gram-positive bacteria like B. subtilus and S. aureus (PansareDattatraya & Devan, 2015).

Anticancer Potential

The thiazolidinone framework has also been explored for its anticancer properties. A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. The study found specific compounds with significant anticancer activity, indicating the potential of thiazolidinone derivatives in cancer treatment. QSAR studies in this context highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of synthesized compounds (Deep et al., 2016).

Structural and Molecular Studies

Structural and molecular investigations have provided insights into the characteristics of thiazolidinone derivatives. For example, the synthesis and molecular structure investigation of a related compound, ARNO, involved X-ray diffraction and ab initio calculations. These studies not only confirmed the non-planarity of the molecule but also highlighted intermolecular hydrogen bonding, contributing to our understanding of how these compounds interact at the molecular level (Benhalima et al., 2011).

Supramolecular Self-Assembly

The supramolecular self-assembly of thioxothiazolidinone derivatives has been analyzed, revealing the role of H-bonding and diverse π–hole interactions in stabilizing three-dimensional supramolecular frameworks. Such studies are pivotal in understanding the molecular basis of the biological activities of these compounds and their potential applications in material science (Andleeb et al., 2017).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to elucidate its mechanism of action, potential uses in medicine or industry, and methods to optimize its synthesis .

properties

IUPAC Name

(5Z)-5-[[2-[(4-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-2-4-12(5-3-11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(25)19-18(21)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAQIMZLQDJUOW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one

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